Cas no 4385-91-5 (2-amino-4-methoxybutanoic acid)

2-amino-4-methoxybutanoic acid structure
4385-91-5 structure
Product name:2-amino-4-methoxybutanoic acid
CAS No:4385-91-5
MF:C5H11NO3
Molecular Weight:133.14574
CID:329154
PubChem ID:18713

2-amino-4-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • Homoserine, O-methyl-
    • 2-AMINO-4-METHOXYBUTYRIC ACID
    • Methoxinine
    • DL-2-Amino-4-methoxy-buttersaeure
    • methoxine
    • O-Methyl-DL-homoserin, DL-2-Amino-4-methoxy-buttersaeure
    • O-methylhomoserin
    • O-Methyl-homoserin
    • O-methylhomoserine
    • O-methyl-homoserine
    • 2-amino-4-methoxybutanoic acid
    • F8887-3926
    • CS-0065907
    • NSC-9325
    • Butyric acid, 2-amino-4-methoxy-, DL-
    • DTXSID40884068
    • A7572;NSC 9325
    • EINECS 224-496-5
    • SCHEMBL524526
    • starbld0013336
    • Z317025018
    • gamma-methoxy-alpha-amino butyric acid
    • Oxymethionine
    • A 7572
    • DL-2-Amino-4-methoxybutanoic acid
    • 2-amino-4-methoxy-butyric acid
    • 4385-91-5
    • NSC9325
    • Butyric acid, 2-amino-4-methoxy-
    • KFHRMMHGGBCRIV-UHFFFAOYSA-N
    • AKOS000195201
    • AKOS022482961
    • EN300-62236
    • NS00049197
    • NSC 9325
    • インチ: InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
    • InChIKey: KFHRMMHGGBCRIV-UHFFFAOYSA-N
    • SMILES: COCCC(C(O)=O)N

計算された属性

  • 精确分子量: 133.07393
  • 同位素质量: 133.073893
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 94.2
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 何もない
  • トポロジー分子極性表面積: 72.6

じっけんとくせい

  • 密度みつど: 1.146
  • Boiling Point: 284.7°Cat760mmHg
  • フラッシュポイント: 126°C
  • PSA: 72.55

2-amino-4-methoxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-62236-10.0g
2-amino-4-methoxybutanoic acid
4385-91-5 95.0%
10.0g
$1900.0 2025-03-21
Enamine
EN300-62236-0.05g
2-amino-4-methoxybutanoic acid
4385-91-5 95.0%
0.05g
$84.0 2025-03-21
Life Chemicals
F8887-3926-0.25g
2-amino-4-methoxybutanoic acid
4385-91-5 95%+
0.25g
$520.0 2023-09-05
TRC
A612458-10mg
2-amino-4-methoxybutanoic Acid
4385-91-5
10mg
$ 64.00 2023-04-19
Aaron
AR00DD5Z-50mg
2-amino-4-methoxybutyric acid
4385-91-5 95%
50mg
$141.00 2025-01-24
Aaron
AR00DD5Z-500mg
2-amino-4-methoxybutyric acid
4385-91-5 95%
500mg
$481.00 2025-01-24
1PlusChem
1P00DCXN-10g
2-amino-4-methoxybutyric acid
4385-91-5 95%
10g
$4006.00 2024-05-02
1PlusChem
1P00DCXN-5g
2-amino-4-methoxybutyric acid
4385-91-5 95%
5g
$2722.00 2024-05-02
1PlusChem
1P00DCXN-500mg
2-amino-4-methoxybutyric acid
4385-91-5 95%
500mg
$465.00 2025-02-26
Aaron
AR00DD5Z-2.5g
2-amino-4-methoxybutyric acid
4385-91-5 95%
2.5g
$1218.00 2025-01-24

2-amino-4-methoxybutanoic acid 関連文献

2-amino-4-methoxybutanoic acidに関する追加情報

Homoserine, O-methyl- (CAS No. 4385-91-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Compound CAS No. 4385-91-5, identified as Homoserine, O-methyl-, represents a significant molecule in the realm of biochemical and pharmaceutical research. This compound, belonging to the class of amino acid derivatives, has garnered considerable attention due to its multifaceted roles in metabolic pathways and potential therapeutic applications. The structural uniqueness of Homoserine, O-methyl- lies in its methylation at the hydroxyl group, which imparts distinct chemical properties and biological functionalities, making it a subject of intense study in synthetic chemistry and drug development.

The molecular structure of Homoserine, O-methyl- (CAS No. 4385-91-5) consists of a backbone similar to that of homoserine but with an additional methyl group attached to the hydroxyl functionality. This modification enhances its reactivity and stability under various biochemical conditions, facilitating its participation in diverse enzymatic reactions. The compound’s ability to serve as a precursor in the synthesis of essential amino acids has positioned it as a critical intermediate in metabolic engineering and nutritional supplements.

In recent years, advancements in biochemical research have highlighted the importance of Homoserine, O-methyl- in understanding complex metabolic networks. Studies have demonstrated its involvement in the biosynthesis of methionine and threonine, two vital amino acids essential for protein synthesis and cellular function. The methylation process at the hydroxyl group is catalyzed by specific enzymes, such as methyltransferases, which play a pivotal role in regulating these pathways. This enzymatic activity underscores the compound’s significance in maintaining cellular homeostasis and responding to physiological demands.

The pharmaceutical industry has also recognized the potential of CAS No. 4385-91-5, or Homoserine, O-methyl-, as a key intermediate in drug synthesis. Its structural framework allows for modifications that can lead to novel therapeutic agents targeting various diseases. For instance, researchers have explored its utility in developing compounds with anti-inflammatory and neuroprotective properties. The methoxy group present in Homoserine, O-methyl- provides a reactive site for further chemical derivatization, enabling the creation of molecules with enhanced pharmacological efficacy.

Recent clinical trials have begun to unravel the therapeutic potential of derivatives derived from CAS No. 4385-91-5. These studies have shown promising results in treating conditions associated with metabolic dysregulation. The ability of Homoserine, O-methyl- to modulate enzyme activity and metabolic fluxes has opened new avenues for developing treatments for genetic disorders and chronic diseases. Moreover, its role as a precursor for essential amino acids makes it a candidate for nutraceutical applications, particularly in formulations designed to support immune function and overall health.

The synthetic chemistry of Homoserine, O-methyl- is another area where significant progress has been made. Chemists have developed efficient methodologies for producing this compound on an industrial scale, ensuring its availability for research and commercial purposes. Techniques such as enzymatic synthesis and catalytic methylation have improved yield and purity, making it easier to incorporate into complex chemical processes. These advancements underscore the compound’s versatility and its potential for broad applications across multiple industries.

The environmental impact of synthesizing and utilizing CAS No. 4385-91-5, or Homoserine, O-methyl-, is also a consideration that researchers are addressing through green chemistry principles. Efforts are underway to develop sustainable production methods that minimize waste and reduce energy consumption. By leveraging biocatalysis and renewable resources, scientists aim to make the synthesis of this compound more environmentally friendly while maintaining high standards of efficiency and quality.

In conclusion, the compound known as CAS No. 4385-91-5, or more specifically referred to as Homoserine, O-methyl-, represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features and biological functions make it indispensable in metabolic studies, drug development, and nutritional science. As research continues to uncover new applications and optimize synthetic pathways, this compound is poised to play an even greater role in advancing human health and industrial processes.

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